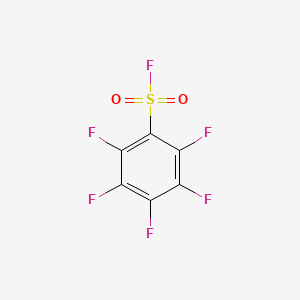

Pentafluorobenzenesulfonyl fluoride

描述

Significance of Organofluorine Chemistry in Advanced Synthesis

Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical science. wikipedia.org The unique properties of the fluorine atom, such as its small size and high electronegativity, impart profound changes to the physicochemical characteristics of organic molecules. chinesechemsoc.org The carbon-fluorine bond is one of the strongest single covalent bonds, which contributes to the enhanced metabolic stability of many fluorinated compounds. chinesechemsoc.org

The introduction of fluorine can significantly alter a molecule's polarity, lipophilicity, and permeability, properties that are critical in the design of pharmaceuticals and advanced materials. chinesechemsoc.org It is estimated that approximately 20% of all pharmaceuticals and about half of all agrochemicals contain at least one fluorine atom. chinesechemsoc.org This widespread application underscores the transformative impact of organofluorine chemistry on various industries. numberanalytics.comnumberanalytics.com The development of new and safer methods for introducing fluorine and fluoroalkyl groups into organic molecules remains an active and vital area of research. chinesechemsoc.org

Evolution and Contemporary Relevance of Sulfonyl Fluorides in Organic Synthesis

Sulfonyl fluorides have become increasingly important as versatile building blocks and synthetic intermediates in organic chemistry, materials science, and drug discovery. thieme-connect.dersc.org Their balanced reactivity and stability, coupled with their compatibility with biological systems, make them highly valuable reagents. thieme-connect.de Historically, the development of methods for synthesizing sulfonyl fluorides has been a focus of organic chemists, leading to a variety of approaches, including direct fluorosulfonylation using fluorosulfonyl radicals. rsc.org

In recent years, the concept of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, introduced by K. Barry Sharpless, has revolutionized the use of sulfonyl fluorides. nih.govsigmaaldrich.com SuFEx is a "click chemistry" reaction, characterized by its high efficiency, reliability, and operational simplicity under mild conditions. sigmaaldrich.comnih.gov This has led to a surge in research interest in sulfonyl fluorides, not just as synthetic intermediates, but also as reactive probes in chemical biology and as components in the development of new polymers. nih.govnih.gov

Pentafluorobenzenesulfonyl Fluoride: A Central Compound in Modern Organic Synthesis Research

This compound (C₆F₅SO₂F) stands out as a key compound within the class of perfluorinated aryl sulfonyl fluorides. Its highly electron-deficient aromatic ring and the reactive sulfonyl fluoride group make it a valuable reagent in a variety of chemical transformations. The compound serves as a prime example of a SuFExable hub, a molecule that can readily undergo the SuFEx reaction to form new covalent bonds. nih.gov

The unique electronic properties of the pentafluorophenyl group influence the reactivity of the sulfonyl fluoride moiety, making it a subject of detailed research. Its applications span from being a key building block in the synthesis of complex molecules to its use in creating novel polymers and functional materials. The study of this compound provides a window into the broader utility and potential of perfluorinated aryl sulfonyl fluorides in addressing contemporary challenges in chemical synthesis.

Structure

3D Structure

属性

CAS 编号 |

36650-04-1 |

|---|---|

分子式 |

C6F6O2S |

分子量 |

250.12 g/mol |

IUPAC 名称 |

2,3,4,5,6-pentafluorobenzenesulfonyl fluoride |

InChI |

InChI=1S/C6F6O2S/c7-1-2(8)4(10)6(15(12,13)14)5(11)3(1)9 |

InChI 键 |

IIIRAVUZGLMAHO-UHFFFAOYSA-N |

SMILES |

C1(=C(C(=C(C(=C1F)F)S(=O)(=O)F)F)F)F |

规范 SMILES |

C1(=C(C(=C(C(=C1F)F)S(=O)(=O)F)F)F)F |

Pictograms |

Corrosive |

产品来源 |

United States |

Advanced Synthetic Methodologies for Pentafluorobenzenesulfonyl Fluoride and Its Derivatives

Synthetic Routes from Precursors

The preparation of pentafluorobenzenesulfonyl fluoride (B91410) can be broadly classified into two main strategies: the conversion of pre-functionalized precursors like sulfonyl chlorides and the direct oxidative fluorosulfonylation of sulfur-containing compounds such as thiols, disulfides, and sulfonic acids.

A common and direct pathway to pentafluorobenzenesulfonyl fluoride involves the substitution of the chloride in pentafluorobenzenesulfonyl chloride with a fluoride ion. This halide exchange (HALEX) reaction is a cornerstone of its synthesis, with various protocols developed to enhance efficiency and yield.

The most straightforward method for converting pentafluorobenzenesulfonyl chloride to its corresponding fluoride is through reaction with an alkali metal fluoride salt. google.com Potassium fluoride (KF) is a frequently used fluorinating agent for this purpose. These reactions are typically performed in a suitable solvent system that facilitates the dissolution of the reactants and promotes the nucleophilic substitution.

A general and effective protocol involves a biphasic mixture of water and acetone (B3395972) with KF, which has been shown to produce a broad range of sulfonyl fluorides in high yields under mild conditions. organic-chemistry.org The use of aqueous sodium or potassium fluoride solutions is a well-established method for this transformation. google.com The reaction proceeds by the nucleophilic attack of the fluoride ion on the sulfur atom of the sulfonyl chloride, displacing the chloride ion.

Table 1: Traditional Salt-Mediated Fluorination of Pentafluorobenzenesulfonyl Chloride

| Fluorinating Agent | Solvent System | Conditions | Yield |

|---|---|---|---|

| Potassium Fluoride (KF) | Water/Acetone | Mild, Biphasic | High |

| Aqueous Sodium Fluoride (NaF) | Water | Varies | Good |

Data synthesized from cited literature for general sulfonyl fluoride preparation.

To improve the efficacy of halide exchange reactions, particularly for less reactive substrates or to achieve milder reaction conditions, phase-transfer catalysts like crown ethers are employed. google.com Crown ethers, such as 18-crown-6, are capable of complexing the alkali metal cation (e.g., K⁺ from KF), thereby generating a more "naked" and highly nucleophilic fluoride anion in aprotic organic solvents like acetonitrile (B52724). google.com

This enhanced nucleophilicity significantly accelerates the rate of fluoride-for-chloride substitution. The process involves stirring a mixture of the sulfonyl chloride, potassium fluoride, and a catalytic amount of the crown ether in a solvent such as acetonitrile at room temperature. google.com This method has proven effective for preparing various aromatic sulfonyl fluorides, affording the products in high yields. google.com

Table 2: Crown Ether-Enhanced Fluorination

| Substrate Example | Fluorinating Agent | Catalyst | Solvent | Temperature | Yield | Reference |

|---|

An alternative to the halide exchange approach is the construction of the sulfonyl fluoride moiety directly from sulfur-containing functional groups at a lower oxidation state, such as thiols, disulfides, or sulfonic acids. This involves a concurrent oxidation of the sulfur center and the introduction of fluorine.

Modern synthetic methods allow for the direct conversion of thiols and disulfides into sulfonyl fluorides. nih.govnih.gov An electrochemical approach offers a mild and environmentally benign route, using widely available thiols or disulfides and potassium fluoride as the fluoride source without the need for external chemical oxidants or catalysts. nih.govnih.gov The reaction proceeds via anodic oxidation of the thiol to a disulfide intermediate, which is then further oxidized and reacts with fluoride to yield the sulfonyl fluoride. nih.gov

A convenient one-pot chemical method has also been developed. researchgate.net This protocol utilizes inexpensive reagents like thionyl chloride (SOCl₂) and hydrogen peroxide (H₂O₂) for the direct oxidative chlorination of thiols to form sulfonyl chloride intermediates. Without isolation, a subsequent fluoride-chloride exchange is mediated by potassium bifluoride (KHF₂) to furnish the final sulfonyl fluoride product. researchgate.net This process is noted for its operational simplicity and efficiency across a broad range of substrates. researchgate.net

Table 3: Synthesis from Thiols and Disulfides

| Method | Starting Material | Reagents | Key Features |

|---|---|---|---|

| Electrochemical | Thiols or Disulfides | Potassium Fluoride (KF) | Mild, environmentally benign, no external oxidant needed. nih.govnih.gov |

Pentafluorobenzenesulfonic acid or its salts can also serve as precursors to this compound. One strategy involves the use of thionyl fluoride (SOF₂) to convert sulfonic acid sodium salts directly to the corresponding sulfonyl fluorides in high yields. researchgate.net Alternatively, deoxyfluorination reagents can be employed. For instance, Xtalfluor-E®, a bench-stable solid, facilitates the conversion of both aryl and alkyl sulfonic acids and their salts to sulfonyl fluorides. researchgate.net These methods provide a direct route from sulfonic acids, bypassing the need to first form a sulfonyl chloride.

Table 4: Synthesis from Sulfonic Acids

| Reagent | Substrate | Yield Range | Reference |

|---|---|---|---|

| Thionyl fluoride (SOF₂) | Sulfonic acid sodium salts | 90-99% | researchgate.net |

Cross-Coupling Strategies for C-SO2F Bond Formation

Cross-coupling reactions have emerged as powerful tools for the construction of carbon-sulfur bonds, offering mild and efficient routes to sulfonyl fluorides. These methods often exhibit broad functional group tolerance, making them suitable for the late-stage functionalization of complex molecules.

Palladium-Catalyzed Reactions with Aryl Halides and Pseudo-halides

Palladium catalysis has been instrumental in the development of modern synthetic chemistry. Its application in the synthesis of aryl sulfonyl fluorides from aryl halides and pseudo-halides represents a significant advancement. A notable one-pot method involves the palladium-catalyzed sulfonylation of aryl bromides using a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), followed by in situ fluorination of the resulting sulfinate intermediate with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). nih.govscispace.com This approach provides a practical alternative to traditional methods, allowing for the rapid synthesis of a diverse range of sulfonyl fluorides. nih.gov The reaction generally proceeds under mild conditions and demonstrates excellent functional group tolerance. nih.govscispace.com

The versatility of this methodology is highlighted by its applicability to various aryl and heteroaryl bromides. Key to the success of this transformation is the choice of ligand for the palladium catalyst, with bulky, electron-rich phosphine (B1218219) ligands such as PdCl2(AmPhos)2 often providing optimal results. nih.gov The process has been successfully applied to the synthesis of derivatives of biologically active molecules, underscoring its utility in medicinal chemistry. scispace.com

| Aryl Bromide/Pseudo-halide | Product | Yield (%) |

| 4-Bromobiphenyl | 4-Biphenylsulfonyl fluoride | 84 |

| 4-Bromo-N,N-dimethylaniline | 4-(Dimethylamino)benzenesulfonyl fluoride | 91 |

| 1-Bromo-4-(trifluoromethoxy)benzene | 4-(Trifluoromethoxy)benzenesulfonyl fluoride | 85 |

| 2-Bromonaphthalene | Naphthalene-2-sulfonyl fluoride | 78 |

| N-Boc-4-bromophenylalanine methyl ester | N-Boc-4-(fluorosulfonyl)phenylalanine methyl ester | 61 |

Table 1: Representative examples of palladium-catalyzed synthesis of aryl sulfonyl fluorides from aryl bromides. Data compiled from a study by Willis et al. nih.govscispace.com

More recently, aryl thianthrenium salts have been employed as coupling partners in palladium-catalyzed fluorosulfonylation reactions. rsc.org These reactions utilize sodium dithionite (B78146) (Na2S2O4) as an inexpensive sulfur dioxide source and NFSI as the fluorine source, proceeding under mild, reductive conditions. rsc.org A key advantage of this method is the ability to generate the aryl sulfonyl fluorides in a one-pot synthesis from the corresponding arenes without the need to isolate the intermediate aryl thianthrenium salts. rsc.org

Organobismuth(III)-Mediated Fluorosulfonylation of Boronic Acids

A novel approach to the synthesis of aryl sulfonyl fluorides involves the use of organobismuth(III) catalysts. This methodology facilitates the conversion of readily available aryl and heteroaryl boronic acids into the corresponding sulfonyl fluorides. researchgate.netrsc.org The catalytic cycle is noteworthy for proceeding through canonical organometallic steps, such as transmetalation and insertion, without a change in the bismuth oxidation state (Bi(III)). researchgate.net

The process involves the reaction of an aryl boronic acid with a sulfur dioxide source in the presence of an organobismuth(III) catalyst and an oxidant, such as Selectfluor®. A plausible mechanism begins with the transmetalation of the aryl group from the boronic acid to the bismuth catalyst. researchgate.net This is followed by the insertion of sulfur dioxide into the newly formed bismuth-carbon bond, generating a bismuth sulfinate intermediate. researchgate.net Subsequent oxidation of the sulfur(IV) center to sulfur(VI) and fluorination affords the desired aryl sulfonyl fluoride and regenerates the active bismuth catalyst. researchgate.net This method exhibits a broad substrate scope, including sterically hindered and electronically diverse aryl and heteroaryl boronic acids, and displays high functional group tolerance. researchgate.netrsc.org

| Aryl Boronic Acid | Product | Yield (%) |

| Phenylboronic acid | Benzenesulfonyl fluoride | 91 |

| 4-Tolylboronic acid | Toluene-4-sulfonyl fluoride | 93 |

| 4-Methoxyphenylboronic acid | 4-Methoxybenzenesulfonyl fluoride | 94 |

| 4-Fluorophenylboronic acid | 4-Fluorobenzenesulfonyl fluoride | 87 |

| Thiophene-2-boronic acid | Thiophene-2-sulfonyl fluoride | 72 |

Table 2: Selected examples of organobismuth(III)-mediated fluorosulfonylation of aryl boronic acids. Data sourced from a study by Cornella et al. researchgate.net

Diazonium Salt-Based Fluorosulfonylation

The transformation of aryl diazonium salts into a wide array of functional groups is a cornerstone of synthetic organic chemistry. Fluorosulfonylation reactions based on this chemistry provide a direct route to aryl sulfonyl fluorides from readily accessible anilines.

Sandmeyer-Type Reactions

The Sandmeyer reaction, traditionally involving a copper(I) salt, has been adapted for the synthesis of aryl sulfonyl fluorides. researchgate.netorganic-chemistry.orgnih.gov While classic Sandmeyer reactions are robust, contemporary modifications have sought to improve their efficiency and environmental profile. A significant development in this area is the advent of copper-free Sandmeyer-type fluorosulfonylation. organic-chemistry.org

This copper-free approach utilizes aryldiazonium salts, generated in situ from the corresponding anilines, which are then reacted with a sulfur dioxide surrogate, such as sodium metabisulfite (B1197395) (Na2S2O5), and an electrophilic fluorine source like Selectfluor®. organic-chemistry.org This method is operationally simple and demonstrates broad functional group tolerance, allowing for the late-stage functionalization of complex molecules, including pharmaceuticals and natural products. organic-chemistry.org The reaction is believed to proceed through a radical mechanism, initiated by the decomposition of the diazonium salt to an aryl radical, which is then trapped by sulfur dioxide. organic-chemistry.org

| Aromatic Amine | Product | Yield (%) |

| 4-Toluidine | Toluene-4-sulfonyl fluoride | 66 |

| 4-Fluoroaniline | 4-Fluorobenzenesulfonyl fluoride | 75 |

| 4-Chloroaniline | 4-Chlorobenzenesulfonyl fluoride | 86 |

| 4-Bromoaniline | 4-Bromobenzenesulfonyl fluoride | 81 |

| Methyl 4-aminobenzoate | Methyl 4-(fluorosulfonyl)benzoate | 65 |

Table 3: Examples of copper-free Sandmeyer-type fluorosulfonylation. Data from a study by Weng et al. organic-chemistry.org

Catalytic Protocols (e.g., Copper-Catalyzed)

While copper-free methods are attractive, copper-catalyzed protocols for the fluorosulfonylation of aryldiazonium salts remain highly relevant and effective. researchgate.netorganic-chemistry.org These reactions typically employ a copper catalyst, such as copper(I) chloride, to promote the conversion of the diazonium salt in the presence of a sulfur dioxide source and a fluoride source. researchgate.net The copper catalyst is believed to facilitate a single-electron transfer (SET) process, initiating the formation of an aryl radical, which then enters the catalytic cycle. mdpi.com

These copper-catalyzed Sandmeyer-type reactions are often rapid and high-yielding for a variety of substituted aryldiazonium salts. The choice of reaction conditions, including the solvent and the nature of the copper catalyst, can be optimized to maximize the yield and purity of the desired aryl sulfonyl fluoride. nih.gov

Reactions with Organometallic Species

The direct reaction of organometallic reagents with sources of the "-SO2F" group provides a straightforward route to sulfonyl fluorides. This approach leverages the nucleophilicity of the organometallic species to form a new carbon-sulfur bond.

A notable example is the reaction of Grignard reagents with sulfuryl fluoride (SO2F2). Both alkyl and aryl Grignard reagents can be added to a solution of sulfuryl fluoride to produce the corresponding sulfonyl fluorides in moderate to good yields. This one-pot method is operationally simple and can be extended to sequential reactions, allowing for the in situ conversion of the initially formed sulfonyl fluoride into other sulfonyl derivatives such as sulfonamides or sulfonate esters.

The reactivity of organolithium reagents has also been harnessed for the synthesis of sulfonyl fluorides and their derivatives. For instance, the reaction of organolithium compounds with thionyl tetrafluoride (SOF4) and its derivatives opens up access to a range of sulfur-fluorine-containing compounds, including sulfonimidoyl fluorides. nih.gov While not a direct synthesis of this compound itself, these methods showcase the potential of organolithium reagents in constructing complex sulfur-fluorine scaffolds.

Interactions with Organolithium and Organomagnesium Halides

The reactivity of this compound with organolithium and organomagnesium halides (Grignard reagents) is dominated by nucleophilic aromatic substitution, where a fluorine atom on the highly electrophilic pentafluorophenyl ring is displaced. The para-fluorine atom is typically the most susceptible to substitution due to the strong activating effect of the sulfonyl fluoride group.

Organolithium reagents are potent nucleophiles that readily react with polyfluorinated aromatic compounds. nih.gov In reactions with hexafluorobenzene, for instance, organolithium compounds lead to the substitution of one or more fluorine atoms. nih.gov This reactivity pattern is expected to be similar for this compound, where the aryllithium species would attack the C-F bond at the position para to the -SO₂F group.

Grignard reagents (RMgX) also serve as effective nucleophiles for the functionalization of polyfluoroaromatic systems. The formation of Grignard reagents from pentafluorohalobenzenes, such as pentafluorobromobenzene, is a well-established method to create a nucleophilic pentafluorophenyl source. nih.gov This reagent, pentafluorophenylmagnesium bromide (C₆F₅MgBr), can then participate in various coupling and addition reactions. nih.gov When this compound itself is the substrate, the reaction with a Grignard reagent (RMgX) would involve the nucleophilic attack of the R group on the aromatic ring. This leads to the displacement of a fluoride ion, most commonly from the para-position, to yield a 4-substituted-2,3,5,6-tetrafluorobenzenesulfonyl fluoride.

A general method for the synthesis of sulfonyl fluorides from Grignard reagents and sulfuryl fluoride (SO₂F₂) has been developed, which offers a one-pot route to these compounds. rsc.org While this method builds the sulfonyl fluoride group itself, the underlying principle of Grignard reactivity is pertinent. The addition of an alkyl, aryl, or heteroaryl Grignard reagent to a solution of sulfuryl fluoride can produce the corresponding sulfonyl fluoride in moderate to good yields. rsc.org

Table 1: Representative Reactions of Grignard Reagents for Sulfonyl Fluoride Synthesis This table illustrates the general applicability of Grignard reagents in synthesizing sulfonyl fluoride-containing compounds, based on principles analogous to their expected reaction with this compound.

| Grignard Reagent | Electrophile | Product | Yield (%) | Reference |

| Phenylmagnesium bromide | SO₂F₂ | Benzenesulfonyl fluoride | 78% | rsc.org |

| 4-Methoxyphenylmagnesium bromide | SO₂F₂ | 4-Methoxybenzenesulfonyl fluoride | 65% | rsc.org |

| 2-Thienylmagnesium chloride | SO₂F₂ | Thiophene-2-sulfonyl fluoride | 55% | rsc.org |

| Ethylmagnesium bromide | SO₂F₂ | Ethanesulfonyl fluoride | 35% | rsc.org |

Emerging and Green Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for the synthesis of sulfonyl fluorides, including photoredox catalysis, electrochemical techniques, and other environmentally benign protocols.

Photoredox Catalysis in Sulfonyl Fluoride Synthesis

Visible-light photoredox catalysis has emerged as a powerful strategy for organic synthesis due to its mild reaction conditions and high functional group tolerance. mdpi.com This approach has been successfully applied to the synthesis of aryl sulfonyl fluorides.

One notable metal-free method involves the reaction of aryl diazonium salts with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as the sulfur dioxide source. mdpi.com Using a cyanoarene photocatalyst under blue LED irradiation, a broad range of aryl sulfonyl fluorides can be synthesized from readily available starting materials. mdpi.com This method's tolerance for both electron-donating and electron-accepting substituents makes it potentially applicable for the synthesis of complex derivatives of this compound. mdpi.com

Another photoredox-catalyzed approach enables a three-component assembly of aryl sulfonyl fluorides from dibenzothiophenium (DBT) salts, a sulfur dioxide surrogate, and potassium bifluoride (KHF₂) as the fluorine source. nih.gov This process is notable for its mild conditions and its utility in the late-stage fluorosulfonylation of complex molecules, including pharmaceuticals. nih.gov The development of solid-state, redox-active fluorosulfonyl radical reagents, such as 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts, further expands the scope of photoredox-catalyzed radical fluorosulfonylation of olefins. proquest.com

Furthermore, photoredox catalysis has enabled the direct, one-step synthesis of allyl sulfonyl fluorides from allyl sulfones, a significant improvement over traditional multi-step methods. rsc.org A three-component aminofluorosulfonylation of unactivated alkenes has also been developed, providing access to valuable β-amino-substituted sulfonyl fluorides under mild conditions. nih.gov

Electrochemical Methods for Fluorosulfonylation

Electrosynthesis offers a green and efficient alternative to traditional chemical oxidation and reduction methods. Several electrochemical protocols for the synthesis of sulfonyl fluorides have been reported.

One method involves the electrochemical oxidative coupling of thiols and potassium fluoride. thieme.de This approach was discovered during investigations into the electrochemical synthesis of sulfonamides and provides a direct route to sulfonyl fluorides. thieme.de Another established electrochemical process is the synthesis of sulfonyl fluorides from sulfonyl hydrazides. This reaction uses the inexpensive and easy-to-handle triethylamine (B128534) trihydrofluoride (Et₃N·3HF) as the fluoride source. rsc.orgrsc.org The reaction proceeds under a constant current, with tetrabutylammonium (B224687) iodide (n-Bu₄NI) acting as both an electrolyte and a redox catalyst to generate the key sulfonyl radical species. rsc.orgrsc.org This method is effective for a variety of aryl sulfonyl hydrazides, affording the corresponding sulfonyl fluorides in good yields. rsc.org

More recently, an electrochemical radical fluorosulfonylation of vinyl triflates using fluorosulfonyl chloride (FSO₂Cl) as the radical precursor has been developed. acs.org This metal-free protocol uses inexpensive graphite (B72142) felt electrodes and allows for the rapid construction of β-keto sulfonyl fluorides from accessible starting materials. acs.org

Table 2: Electrochemical Synthesis of Aryl Sulfonyl Fluorides from Sulfonyl Hydrazides

| Substrate (Aryl-SO₂NHNH₂) | Fluoride Source | Conditions | Yield (%) | Reference |

| Benzenesulfonyl hydrazide | Et₃N·3HF | 15 mA, CH₂Cl₂/DMSO, 10 h | 85% | rsc.org |

| 4-Methylbenzenesulfonyl hydrazide | Et₃N·3HF | 15 mA, CH₂Cl₂/DMSO, 10 h | 88% | rsc.org |

| 4-Chlorobenzenesulfonyl hydrazide | Et₃N·3HF | 15 mA, CH₂Cl₂/DMSO, 10 h | 82% | rsc.org |

| 4-Nitrobenzenesulfonyl hydrazide | Et₃N·3HF | 15 mA, CH₂Cl₂/DMSO, 10 h | 75% | rsc.org |

Development of Environmentally Benign Protocols for this compound Synthesis

A significant driver in modern synthetic chemistry is the development of "green" protocols that minimize waste, avoid hazardous materials, and use readily available, stable precursors.

A key area of improvement has been replacing hazardous fluorinating agents. Traditional methods often rely on potassium bifluoride (KHF₂), which is corrosive and reactive towards glassware, or highly toxic gases like SO₂F₂. sciencedaily.comosaka-u.ac.jpeurekalert.org An environmentally friendly alternative is the use of simple potassium fluoride (KF) as the fluorine source. acs.orgresearchgate.net One such protocol involves the direct chloride/fluoride exchange from a sulfonyl chloride starting material in a biphasic mixture of KF and water/acetone, providing high yields for a wide scope of substrates. nih.gov

Another green approach utilizes stable and readily available thiols or disulfides as starting materials, with potassium fluoride as the fluorine source and sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) as a green oxidant. acs.org This method can be performed as a stepwise or a one-pot process, producing only non-toxic sodium and potassium salts as by-products, thus having a minimal environmental impact. sciencedaily.comacs.org A similar method employs a reagent known as SHC5® (a stabilized form of sodium hypochlorite) in conjunction with KF to convert thiols and disulfides into sulfonyl fluorides, a process that is scalable, safe, and cost-effective. sciencedaily.comosaka-u.ac.jpeurekalert.org

These protocols align with the principles of green chemistry by avoiding toxic reagents and producing minimal waste, representing a significant advancement over traditional synthetic routes. osaka-u.ac.jp The development of an eco-friendly synthesis for trifluoromethanesulfonyl fluoride (TFSF) via a halogen exchange reaction with KF and a crown ether catalyst further highlights the trend towards safer and more sustainable industrial processes. mdpi.com

Table 3: Comparison of Green Synthesis Protocols for Sulfonyl Fluorides

| Starting Material | Fluorine Source | Oxidant / Catalyst | Key Features | Reference(s) |

| Thiols / Disulfides | KF | NaOCl·5H₂O | Green oxidant; non-toxic by-products (salts) | acs.org, researchgate.net |

| Sulfonyl Chlorides | KF | - (Phase transfer) | Biphasic water/acetone system; avoids KHF₂ | nih.gov |

| Thiols / Disulfides | KF | SHC5® | Safe, low-cost, scalable; non-toxic by-products | sciencedaily.com, osaka-u.ac.jp, eurekalert.org |

| CF₃SO₂Cl | KF | Crown Ether | Optimized for specific product (TFSF); low temp | mdpi.com |

Mechanistic Investigations and Reactivity Profiles of Pentafluorobenzenesulfonyl Fluoride

Nucleophilic Substitution Mechanisms at the Sulfur(VI) Center

The substitution of the fluoride (B91410) on the sulfonyl group is a pivotal reaction of pentafluorobenzenesulfonyl fluoride. Unlike their sulfonyl chloride counterparts, which can undergo reductive collapse, sulfonyl fluorides exclusively react via a substitution pathway. nih.gov This inherent stability and predictable reactivity make them valuable tools in synthesis. sigmaaldrich.com

Elucidation of the Addition-Elimination (A-E) Pathway in Fluoride Exchange

The fluoride exchange reaction on this compound is understood to proceed through an addition-elimination (A-E) mechanism. This pathway involves the nucleophilic attack on the electrophilic sulfur atom, leading to a transient hypervalent sulfur intermediate. This is followed by the elimination of the fluoride leaving group. The activation of the S-F bond can be facilitated by various means, including the use of organosuperbases or hydrogen bonding. nih.gov The rapid exchange of isotopes like ¹⁸F and ¹⁹F at the sulfur(VI) center provides strong evidence for the presence of these hypervalent intermediates, which facilitate the ligand redistribution characteristic of the SuFEx process. nih.gov

Comparative Analysis with SN2 Mechanisms in Sulfonyl Halide Reactivity

While nucleophilic substitution at a tetrahedral carbon atom famously proceeds via an SN2 mechanism, the situation at a sulfonyl sulfur is more nuanced. Substitution reactions at sulfonyl centers are generally discussed in the context of a concerted SN2-type displacement. mdpi.com However, the ability of sulfur to accommodate hypervalent states allows for the possibility of an addition-elimination pathway, which is not typically accessible for carbon. nih.gov For sulfonyl halides, the nature of the halogen is critical. The S(VI)-Cl bond is susceptible to reductive collapse, a pathway not observed for the more robust S(VI)-F bond. nih.gov This difference in reactivity underscores the unique stability and predictable substitution behavior of sulfonyl fluorides. nih.govsigmaaldrich.com

Characterization of Hypervalent Sulfur Intermediates (e.g., Difluorosulfurandioxide Anions)

The formation of hypervalent sulfur intermediates is a cornerstone of the addition-elimination mechanism. In the fluoride exchange reaction of this compound, the addition of a fluoride ion to the sulfur center would form a transient difluorosulfurandioxide anion species. While direct observation of these intermediates is challenging due to their fleeting nature, computational studies and kinetic data strongly support their existence. mdpi.com For instance, in the fluoride exchange of C₆F₅SO₂F, the intermediate structure shows a significant deviation of the O-S-O plane from the plane of the aromatic ring, indicative of the formation of a new bonding arrangement at the sulfur center. mdpi.com The ability of sulfur to expand its coordination sphere via its 3d orbitals is a key factor in stabilizing these hypervalent species. nih.gov

Influence of Perfluorinated Aromatic Moiety on Reactivity

The pentafluorophenyl group exerts a significant electronic and steric influence on the reactivity of the attached sulfonyl fluoride moiety.

Electronic Effects and Reactivity Tuning in Pentafluorobenzenesulfonyl Systems

The pentafluorophenyl group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.gov This strong inductive effect makes the sulfur atom of the sulfonyl fluoride group highly electrophilic. This enhanced electrophilicity facilitates nucleophilic attack, a key step in the addition-elimination mechanism. nih.gov In systems like this compound, the nucleophilic activation by a base, such as DBU, is very rapid, leading to the formation of a highly active intermediate. nih.gov The electron-deficient nature of the perfluorinated ring is therefore crucial for the high reactivity of these systems in SuFEx-type reactions.

Application of Hammett Equation and Substituent Constants in Perfluorinated Systems

The Hammett equation is a fundamental tool in physical organic chemistry for quantifying the electronic effect of substituents on the reactivity of aromatic compounds. wikipedia.orgutexas.edupharmacy180.com It relates reaction rates (k) and equilibrium constants (K) of substituted aromatic series to a standard reaction, typically the ionization of benzoic acid in water at 25°C. viu.ca The equation is expressed as:

log(k/k₀) = ρσ or log(K/K₀) = ρσ

where:

k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant.

k or K is the constant for the substituted reactant.

σ (sigma) is the substituent constant, which quantifies the electronic influence (inductive and resonance effects) of a particular substituent relative to hydrogen. pharmacy180.com A positive σ value indicates an electron-withdrawing group (EWG), while a negative value signifies an electron-donating group (EDG). pharmacy180.com

ρ (rho) is the reaction constant, which measures the sensitivity of a specific reaction to substituent effects. wikipedia.org

While extensive tables of Hammett constants exist for a wide array of substituents, specific σ values for the pentafluorobenzenesulfonyl (C₆F₅SO₂–) group are not prominently documented in standard compilations. However, its electronic character can be inferred by analyzing its constituent parts: the pentafluorophenyl (C₆F₅–) ring and the sulfonyl fluoride (–SO₂F) moiety.

The pentafluorophenyl group is known to be a potent electron-withdrawing group due to the high electronegativity of the five fluorine atoms. Similarly, the sulfonyl fluoride group is one of the most powerful common EWGs. The combination of these two powerfully electron-withdrawing fragments in the pentafluorobenzenesulfonyl group results in an exceptionally strong net electron-withdrawing effect. This is reflected in the reactivity and stability of the parent compound, this compound.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) |

| -SO₂CH₃ | 0.64 | 0.72 |

| -SO₂F | 0.81 | 0.91 |

| -CN | 0.56 | 0.66 |

| -NO₂ | 0.71 | 0.78 |

| -CF₃ | 0.43 | 0.54 |

Data compiled from various sources on Hammett constants.

Given that the –SO₂F group already possesses one of the highest σ values, the addition of the strongly withdrawing C₆F₅ ring is expected to result in a substituent with an even greater electron-withdrawing capacity, placing it among the most potent EWGs in organic chemistry.

Stability and Selectivity Considerations of the Pentafluorobenzenesulfonyl Group

Thermal, Hydrolytic, and Redox Stability of the S-F Bond

The sulfur-fluorine (S-F) bond within the sulfonyl fluoride functional group is renowned for its remarkable stability, a characteristic that is further enhanced by the presence of the perfluorinated aromatic ring in this compound. This stability is a key feature that distinguishes sulfonyl fluorides from other sulfonyl halides (e.g., sulfonyl chlorides) and underpins their utility in various chemical applications. nih.gov

Thermal Stability: The S-F bond is thermodynamically strong. This compound, like other perfluorinated aromatic compounds, exhibits high thermal stability. The compound can withstand elevated temperatures without significant decomposition, a property attributable to the high bond energies of both the S-F bond and the carbon-fluorine (C-F) bonds of the phenyl ring. While specific decomposition temperatures are not widely reported in comparative literature, studies involving the thermolysis of related compounds indicate that significant energy input is required to induce bond cleavage. researchgate.netenergy.gov

Hydrolytic Stability: A defining characteristic of the sulfonyl fluoride group is its exceptional resistance to hydrolysis under neutral or acidic conditions. nih.gov Unlike sulfonyl chlorides, which react readily with water to form sulfonic acids, the S-F bond in this compound is kinetically inert to water. This stability is crucial for its application in aqueous environments, including biological systems. While hydrolysis can be forced under harsh basic conditions, the compound remains largely intact in typical laboratory and physiological pH ranges. Some studies on aryl sulfonyl fluorides have shown them to be stable in aqueous buffers at physiological temperature (37 °C) for extended periods. nih.gov

Redox Stability: The pentafluorobenzenesulfonyl group is highly resistant to both oxidation and reduction. The sulfur atom is in its highest oxidation state (+6), making it insusceptible to further oxidation under common chemical conditions. Furthermore, the S-F bond is resistant to reductive cleavage, a key difference from other sulfonyl halides.

The following table summarizes the stability profile of the S-F bond in this compound.

| Stability Type | Condition | Stability Level | Notes |

| Thermal | Elevated Temperatures | High | Resists decomposition due to strong covalent S-F and C-F bonds. |

| Hydrolytic | Neutral/Acidic Aqueous Media | Very High | Kinetically stable; does not readily hydrolyze to the corresponding sulfonic acid. |

| Basic Aqueous Media | Moderate | Can be forced to hydrolyze under strong basic conditions (e.g., concentrated NaOH). | |

| Redox | Oxidizing Agents | Very High | Sulfur is at its maximum +6 oxidation state. |

| Reducing Agents | High | The S-F bond is resistant to common chemical reducing agents. |

Resistance to Reduction and Transition-Metal Catalysis-Induced Cleavage

The inertness of the pentafluorobenzenesulfonyl group extends to its behavior in the presence of reducing agents and many transition-metal catalysts, which are known to cleave other carbon-heteroatom bonds.

Resistance to Reduction: The S-F bond is heterolytically cleaved, which contributes to its high resistance to reduction. This contrasts sharply with sulfonyl chlorides or bromides, where the S-X bond is more susceptible to reductive cleavage. This stability allows the pentafluorobenzenesulfonyl group to be carried through various synthetic steps involving reductive conditions without being compromised.

Resistance to Transition-Metal Catalysis-Induced Cleavage: In the context of modern synthetic chemistry, particularly cross-coupling reactions, the stability of functional groups in the presence of transition-metal catalysts (e.g., based on palladium, nickel, or copper) is critical. The pentafluorobenzenesulfonyl group is generally considered a robust spectator group in many standard transition-metal-catalyzed transformations. Both the S-F bond and the C-S bond are typically stable under conditions that would, for example, cleave carbon-halogen bonds (C-Br, C-I).

However, this stability is not absolute. The field of sulfur(VI) fluoride exchange (SuFEx) chemistry demonstrates that the S-F bond can be "activated" to react with nucleophiles, sometimes with the aid of catalysts. Furthermore, dedicated research has shown that under specific and often forcing conditions, transition-metal complexes, particularly low-valent nickel or palladium systems with specialized ligands, can induce the cleavage of C-S or S-F bonds in aryl sulfonyl fluorides. These reactions, however, are not typical and represent specific methodologies for activating an otherwise inert bond, rather than an inherent instability of the group under general catalytic conditions. Therefore, for most synthetic applications, the pentafluorobenzenesulfonyl group is valued for its reliable inertness to cleavage by common transition-metal catalytic systems.

Computational and Theoretical Studies on Pentafluorobenzenesulfonyl Fluoride

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of modern chemical research, providing a balance between computational cost and accuracy for investigating molecular systems. It is routinely used to explore the properties and reactivity of complex molecules like pentafluorobenzenesulfonyl fluoride (B91410).

DFT calculations are instrumental in mapping the complex reaction landscapes of chemical transformations. For reactions involving aryl sulfonyl fluorides, DFT can elucidate detailed mechanistic pathways, identify key intermediates and transition states, and calculate the associated energy barriers that govern reaction rates. nih.govnih.gov

By modeling the potential energy surface of a reaction, researchers can pinpoint the lowest energy path from reactants to products. This involves optimizing the geometry of all stationary points, including reactants, intermediates, products, and, crucially, the transition states that connect them. The energy difference between the reactants and a transition state is the activation energy barrier, a critical parameter for predicting the feasibility and kinetics of a reaction. For instance, in the synthesis of aryl sulfonyl fluorides, DFT calculations can reveal the critical roles of catalysts and reagents by mapping out each stage of the catalytic cycle, from initial transmetallation to the final product-forming step. nih.gov These calculations provide a step-by-step understanding that is often difficult to obtain through experimental means alone. nih.gov

Table 1: Illustrative DFT-Calculated Energy Profile for a Generalized Reaction Step

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting materials | 0.0 |

| Transition State | Highest energy point along the reaction coordinate | +16.4 |

| Intermediate | A meta-stable species formed during the reaction | -5.2 |

| Products | Final molecules formed | -21.8 |

Note: This table represents generalized data to illustrate the output of DFT calculations for predicting reaction energetics. Actual values are highly dependent on the specific reaction, functional, and basis set used.

The electronic structure of a molecule is fundamental to its reactivity. DFT is widely used to calculate and analyze the distribution of electrons and the properties of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.combhu.ac.in The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. mdpi.com

The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and stability. irjweb.com For pentafluorobenzenesulfonyl fluoride, the strong electron-withdrawing nature of both the pentafluorophenyl ring (C₆F₅) and the sulfonyl fluoride group (-SO₂F) significantly lowers the energy of the LUMO, making the sulfur atom highly electrophilic. The HOMO is typically localized on the aromatic ring. A large HOMO-LUMO gap suggests high kinetic stability, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov This analysis helps explain why this compound is a powerful reagent in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

Table 2: Key Electronic Properties from DFT Calculations

| Parameter | Description | Significance |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability and electrophilicity |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Relates to chemical stability and reactivity irjweb.com |

| Chemical Potential (µ) | A measure of the escaping tendency of an electron from a system | Governs charge transfer in reactions |

| Chemical Hardness (η) | Resistance to change in electron distribution | A large value indicates high stability |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons | Quantifies the electrophilic nature of the compound |

Note: These parameters are routinely calculated from HOMO and LUMO energies to quantify the reactivity of a molecule. irjweb.com

A significant advantage of computational chemistry is its predictive power, which can guide the synthesis of new molecules with desired properties. DFT calculations enable the in silico design of novel derivatives of this compound with fine-tuned reactivity. nih.gov By systematically modifying the structure—for example, by changing the substitution pattern on the aromatic ring—researchers can compute how these changes affect the molecule's electronic and steric properties.

This computational pre-screening can predict how modifications will alter the electrophilicity of the sulfur center, the stability of the molecule, or its interaction with other reagents. chapman.edu For instance, DFT can be used to design derivatives with lower activation barriers for specific reactions or to enhance selectivity toward a particular substrate. This rational design approach accelerates the discovery of new reagents and catalysts, saving significant time and resources compared to a purely experimental trial-and-error process. nih.gov

Molecular Dynamics and Advanced Simulation Techniques

While DFT is excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe processes like conformational changes, solvent interactions, and binding events.

For this compound, MD simulations could be employed to study its behavior in different solvent environments, revealing how solvent molecules arrange around it and influence its reactivity. In the context of chemical biology, MD could simulate the interaction of the molecule with a biological target, such as the active site of an enzyme. This can help elucidate the mechanism of covalent inhibition and guide the design of more effective probes or drug candidates. Although specific MD studies on this compound are not widely reported, the techniques are well-established for studying fluoride-containing systems and their dynamic interactions. researchgate.net

Correlation of Theoretical Data with Experimental Kinetic and Spectroscopic Observations

A crucial aspect of computational chemistry is the validation of theoretical models against experimental reality. The accuracy of DFT calculations is often benchmarked by comparing computed data with experimental kinetic and spectroscopic measurements. chemrxiv.org

Kinetics: Theoretically calculated activation energy barriers for a reaction can be correlated with experimentally measured reaction rates using the transition-state theory. nih.gov A good agreement between the calculated and experimental kinetics provides strong support for the proposed reaction mechanism. chemrxiv.org

Spectroscopy: DFT methods can predict various spectroscopic properties. For example, calculated vibrational frequencies can be compared directly with experimental Infrared (IR) and Raman spectra to confirm the structure of a molecule. Similarly, Time-Dependent DFT (TD-DFT) can calculate electronic transitions, which can be correlated with UV-Visible absorption spectra. bhu.ac.inuci.edu This correlation between theory and experiment provides a powerful synergy, where computations can help interpret complex experimental data, and experiments, in turn, validate and refine the computational models. rsc.org

Applications of Pentafluorobenzenesulfonyl Fluoride in Contemporary Organic Synthesis

Role in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry

The concept of "click chemistry," introduced by K. Barry Sharpless, emphasizes the use of highly reliable and selective reactions. nih.gov SuFEx chemistry has been identified as a new generation of click reactions, prized for its efficiency and the stability of the resulting linkages. nih.govnih.gov Organosulfur(VI) fluoride compounds, such as pentafluorobenzenesulfonyl fluoride, are central to SuFEx due to their remarkable chemical stability, which can be selectively activated under specific conditions to form diverse and robust connections. nih.gov The sulfonyl fluoride group (–SO₂F) is resistant to hydrolysis and reduction, making it a reliable functional handle in complex chemical environments. nih.govnih.gov

The pentafluorobenzene (B134492) moiety, when part of a sulfonyl fluoride, offers a versatile platform for the functionalization of various molecules, including polymers. A notable application is the end-group functionalization of polythiophenes, which are important materials in organic electronics. By introducing a pentafluorobenzene (PFB) group at the terminus of a polythiophene chain, a reactive handle is created for subsequent modifications. ucla.eduelsevierpure.com

This PFB end-group can undergo rapid and quantitative nucleophilic aromatic substitution (para-fluoro "click" functionalization) with a wide range of nucleophiles under mild conditions. ucla.eduelsevierpure.comchemrxiv.org This allows for the attachment of various functional moieties to the polymer backbone. For instance, researchers have successfully tethered biomolecules like a thiolated version of biotin, as well as siloxanes for surface modification. ucla.edu The reaction's high efficiency also enables the metal-free, room-temperature synthesis of diblock rod-coil polymers. elsevierpure.com The ability to perform these modifications under aqueous conditions further broadens the scope of this strategy. elsevierpure.comchemrxiv.org

Table 1: Examples of Nucleophiles Used in the Functionalization of PFB-terminated Polythiophenes

| Nucleophile Category | Specific Example | Functional Moiety Introduced |

| Thiols | Thiolated Biotin | Biotin (Biomarker) |

| Thiols | 3-Mercaptopropyl-trimethoxysilane (3-MPTS) | Cross-linkable Siloxane |

| Amino Acids | Cysteine | Water-Soluble Group |

This table illustrates the versatility of the pentafluorobenzene group in macromolecular functionalization through reactions with various nucleophiles. ucla.edu

The principles of SuFEx chemistry, exemplified by the reactivity of aryl sulfonyl fluorides, have been extended to develop selective bioconjugation strategies. While direct use of this compound is less common, related aryl fluorosulfates and other SuFEx hubs are employed for the chemoselective modification of biomolecules. elsevierpure.comnih.gov

A key strategy involves the selective functionalization of tyrosine residues on proteins. elsevierpure.comnih.gov Aryl fluorosulfates can react selectively with the phenolic side chain of tyrosine in the presence of other nucleophilic amino acid residues under biocompatible conditions. elsevierpure.comnih.gov This chemoselectivity allows for the precise, residue-specific modification of native proteins, preserving their function. elsevierpure.com

Another advanced strategy utilizes thionyl tetrafluoride (SOF₄)-derived iminosulfur oxydifluoride hubs. nih.gov These hubs can undergo biocompatible SuFEx reactions in aqueous buffers with primary amines on biomolecules like DNA and proteins to form stable sulfamide (B24259) linkages. nih.gov This approach demonstrates the potential for creating complex, multi-substituted connectors on biological targets. nih.gov

As a Deoxyfluorination Reagent

The transformation of alcohols into alkyl fluorides, known as deoxyfluorination, is a critical reaction in the synthesis of pharmaceuticals and agrochemicals, as fluorine substitution can significantly enhance a molecule's properties. While this compound itself is not a direct deoxyfluorination reagent in the same vein as DAST or Deoxo-Fluor, the study of its reactivity and the broader class of sulfonyl fluorides has been instrumental in the development of modern, selective deoxyfluorination reagents. ucla.educhemrxiv.orgcas.cn

The general principle of using sulfonyl fluorides for deoxyfluorination involves the in-situ formation of a sulfonate ester from an alcohol, which is then displaced by a fluoride ion. ucla.edu This two-step, one-pot process often offers greater selectivity and milder reaction conditions compared to traditional methods. ucla.edu The challenge lies in developing a reagent that is stable, safe, and effective for a broad range of substrates.

The electron-withdrawing nature of the pentafluorophenyl group in this compound makes the sulfur atom highly electrophilic, facilitating the initial reaction with an alcohol. However, its direct application is limited. Instead, research has focused on modifying the aryl group to fine-tune reactivity and selectivity, leading to the development of more practical reagents. nih.govchemrxiv.org While the direct deoxyfluorination of phenols is a challenging transformation, specialized reagents like PhenoFluor have been developed for this purpose, operating through a different mechanism. sigmaaldrich.comharvard.edu

A significant breakthrough in deoxyfluorination was the development of 2-pyridinesulfonyl fluoride, known as PyFluor. ucla.edu This reagent was designed to be an inexpensive, thermally stable, and highly selective alternative to traditional deoxyfluorination agents like DAST, which are known for their hazardous nature and propensity to cause elimination side reactions. ucla.edusigmaaldrich.com PyFluor demonstrates excellent chemoselectivity for the fluorination of a wide array of primary and secondary alcohols, producing significantly fewer elimination byproducts. ucla.edusigmaaldrich.com

The development of PyFluor was informed by the understanding of sulfonyl fluoride reactivity. The pyridine (B92270) nitrogen in PyFluor is thought to play a key role in the reaction mechanism, potentially by activating the S-F bond. ucla.edu Following the success of PyFluor, further research, guided by data science, has led to the discovery of new (hetero)aryl sulfonyl fluoride reagents with even better reactivity, physical properties, and safety profiles. nih.govchemrxiv.orgchemrxiv.orgacs.org These newer reagents have shown broad applicability in the deoxyfluorination of complex molecules, including natural products and active pharmaceutical ingredients. nih.govchemrxiv.org

Table 2: Comparison of Deoxyfluorination Reagents

| Reagent | Key Advantages | Key Disadvantages |

| DAST | Broad scope | Thermally unstable, elimination byproducts |

| Deoxo-Fluor | More stable than DAST | Expensive, can still lead to side products |

| PyFluor | Inexpensive, stable, highly selective | Lower reactivity for some substrates |

| Newer Aryl Sulfonyl Fluorides | Enhanced reactivity, improved physical properties | May have specific substrate scopes |

This table provides a comparative overview of different deoxyfluorination reagents, highlighting the advantages of PyFluor and its successors which are based on the sulfonyl fluoride scaffold. ucla.educhemrxiv.orgsigmaaldrich.com

The development of efficient methods for introducing the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]) is crucial for the synthesis of radiotracers for Positron Emission Tomography (PET) imaging. The stability and reactivity of the sulfonyl fluoride group make it an attractive candidate for [¹⁸F] labeling strategies.

Although direct [¹⁸F] labeling using this compound is not a standard procedure, the principles have been adapted. For instance, [¹⁸F]Tosyl fluoride has been developed as a versatile source of [¹⁸F]fluoride that can bypass the need for azeotropic drying, a common and time-consuming step in radiochemistry. osti.gov This reagent shows high reactivity in radiofluorination reactions. osti.gov

Furthermore, the general strategy of using sulfonyl fluorides has been applied to the synthesis of [¹⁸F]-labeled prosthetic groups. These are small, bifunctional molecules that are first radiolabeled with [¹⁸F] and then conjugated to a larger biomolecule, such as a peptide. nih.gov This two-step approach is often necessary for labeling sensitive biological molecules. nih.gov The development of hydrophilic [¹⁸F]-fluorosulfotetrazines for pre-targeted PET imaging also showcases the versatility of sulfonyl fluoride chemistry in advanced radiolabeling applications. mdpi.com

Development of Fluorinated Aryl Sulfonimide Tagged (FAST) Salts

Synthesis and Characterization of Novel Anions for Electrolyte ApplicationsThe development of Fluorinated Aryl Sulfonimide Tagged (FAST) salts is a documented area of research for advanced electrolyte applications. However, the key literature on this topic explicitly states that the synthesis of the precursor perfluoroarylsulfonimide anions begins withpentafluorobenzene sulfonyl chloride.nih.govresearchgate.netrsc.orgkyushu-u.ac.jpThese precursors are then used to create a library of FAST salts through successive nucleophilic aromatic substitution (SNAr) reactions.rsc.orgresearchgate.netWhile this chemistry involves the pentafluorobenzenesulfonyl moiety, the documented starting material is not the sulfonyl fluoride. There is no information available to confirm that this compound is used for this purpose.

Lack of Documented Applications in Polymerization Chemistry

Despite a comprehensive review of scientific literature and patent databases, there is currently no documented evidence of this compound being directly utilized as a monomer, initiator, or modifying agent in polymerization chemistry. Research in the field of fluorinated polymers and sulfonyl fluoride-containing materials is extensive; however, the specific application of this compound in polymerization reactions is not reported in the available resources.

Scientific investigations into polymerization often focus on related compounds that possess polymerizable groups. For instance, extensive research has been conducted on 4-vinylbenzenesulfonyl fluoride (VBSF) , a monomer that contains a polymerizable vinyl group attached to a benzenesulfonyl fluoride core. google.commdpi.comchemrxiv.org This monomer has been successfully employed in controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to create well-defined polymers with reactive sulfonyl fluoride side chains. google.commdpi.comchemrxiv.org These resulting polymers are valuable platforms for post-polymerization modification through Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, allowing for the introduction of various functional groups. google.comsigmaaldrich.comlbl.gov

Similarly, the synthesis and polymerization of pentafluorophenyl methacrylate have been explored, where the pentafluorophenyl group provides a reactive site for post-polymerization modification, but this chemistry does not involve a sulfonyl fluoride group. nih.govacs.org

The field of fluoropolymers is vast, with numerous studies on the synthesis and application of polymers derived from monomers like tetrafluoroethylene, vinylidene fluoride, and various fluorinated acrylates and ethers. rsc.orggoogle.comeurekalert.orgnih.govmdpi.comgoogle.com These efforts are often aimed at creating materials with specific thermal, chemical, and electrical properties. sigmaaldrich.com However, within this body of work, this compound does not appear as a building block for polymer chains.

Furthermore, while the development of "click chemistry" reactions, particularly SuFEx, has provided new methods for creating complex molecular architectures and functional materials, the direct involvement of this compound in these polymerization strategies is not described. eurekalert.orgnih.gov The focus remains on molecules that either contain a polymerizable moiety or can be incorporated into a polymer backbone through other reactive handles.

Synthesis and Reactivity of Pentafluorobenzenesulfonyl Fluoride Derivatives

Pentafluorobenzenesulfonamide (B3043191) and its Functionalized Analogues

Pentafluorobenzenesulfonamide, derived from pentafluorobenzenesulfonyl fluoride (B91410), serves as a key intermediate for the synthesis of various functionalized aromatic compounds. Its highly fluorinated ring is subject to specific chemical manipulations that allow for the introduction of diverse substituents, leading to compounds with tailored properties.

Directed-ortho-metalation (DOM) is a powerful strategy for the regioselective functionalization of aromatic rings. sigmaaldrich.comnih.gov The process involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching with an electrophile. sigmaaldrich.comunimi.it The DMG, typically a heteroatom-containing group, coordinates to the lithium cation, facilitating the deprotonation at the adjacent ring position. sigmaaldrich.comnih.gov

In the context of pentafluorobenzenesulfonamide derivatives, the sulfonamide group can act as a potent DMG. The reaction begins with the interaction between the Lewis basic sulfonamide group and a Lewis acidic alkyllithium reagent, such as n-butyllithium. sigmaaldrich.com This interaction directs the highly basic alkyllithium to deprotonate the sterically accessible ortho position on the aromatic ring, forming a stabilized aryllithium intermediate. sigmaaldrich.com This intermediate can then react with a variety of electrophiles, leading to the exclusive introduction of a substituent at the position ortho to the sulfonamide group. nih.govunimi.it This method provides superior regioselectivity compared to traditional electrophilic aromatic substitution, which often yields a mixture of ortho and para products. sigmaaldrich.com

Table 1: Key Aspects of Directed-Ortho-Metalation (DOM)

| Feature | Description | Reference |

|---|---|---|

| Principle | Regioselective deprotonation ortho to a Directing Metalation Group (DMG) using an organolithium base. | sigmaaldrich.comunimi.it |

| Directing Group | A Lewis basic functional group (e.g., amide, methoxy, sulfonamide) that coordinates with the lithium reagent. | sigmaaldrich.comnih.gov |

| Base | Typically a strong alkyllithium base such as n-butyllithium or sec-butyllithium. | nih.gov |

| Intermediate | A stabilized aryllithium species formed at the ortho position. | sigmaaldrich.com |

| Advantage | High regioselectivity for ortho-substitution, avoiding mixtures of isomers. | sigmaaldrich.comnih.gov |

The relationship between the chemical structure of substituted sulfonamides and their reactivity or biological activity is a cornerstone of medicinal chemistry and materials science. unimi.itdepositolegale.it Modifications to the substituents on the aromatic ring or the sulfonamide nitrogen can profoundly influence the molecule's electronic properties, conformation, and intermolecular interactions. nih.govresearchgate.net

Polyfluorobenzo[d]sultam Systems Derived from Pentafluorobenzenesulfonyl Chloride

Polyfluorobenzo[d]sultams are cyclic sulfonamides that represent an important class of heterocyclic compounds, finding applications as chiral auxiliaries in asymmetric synthesis and as core structures in medicinal chemistry. rsc.org The synthesis of these systems can be achieved through the intramolecular cyclization of N-substituted pentafluorobenzenesulfonamides, which are themselves prepared by the condensation of pentafluorobenzenesulfonyl chloride with appropriate amino compounds, such as amino acid esters. nih.gov

The key cyclization step involves an intramolecular nucleophilic aromatic substitution, where the nitrogen of the sulfonamide displaces an ortho-fluorine atom on the pentafluorophenyl ring. nih.gov This reaction is typically promoted by a base. The choice of base and reaction conditions can be critical, not only for the reaction yield but also for controlling the stereochemistry when chiral precursors are used. rsc.org For example, the cyclization of N-(pentafluorobenzenesulfonyl)phenylglycine methyl ester to the corresponding tetrafluorobenzo[d]sultam has been achieved using various bases, with the potential for asymmetric induction. rsc.org This synthetic route provides effective access to polyfunctionalized benzo[d]sultams containing moieties like amino acid units.

Table 2: Synthesis of Polyfluorobenzo[d]sultams

| Precursor | Reaction Type | Key Transformation | Product | Reference |

|---|---|---|---|---|

| N-Alkyl-pentafluorobenzenesulfonamide | Intramolecular Nucleophilic Aromatic Substitution | Base-mediated ring closure with displacement of an ortho-fluorine. | N-Alkyl-tetrafluorobenzo[d]sultam | nih.gov |

| N-(pentafluorobenzenesulfonyl) amino ester | Homogeneous Ring Closure | Cyclization using an organic-soluble base like DBU. | 3-substituted polyfluorobenzo[d]sultam | rsc.org |

Synthesis and Properties of Fluorinated Aryl Sulfonimide Tagged (FAST) Salts

Fluorinated Aryl Sulfonimide Tagged (FAST) salts are a novel class of modular salts designed as alternatives to commonly used lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in battery electrolytes. LiTFSI is chemically stable but difficult to modify. FAST salts address this limitation by providing a synthetically tunable platform. nih.gov

The synthesis of FAST salts is based on successive nucleophilic aromatic substitution (SNAr) reactions starting from fluorinated phenyl sulfonimides. This modular approach allows for the rational tuning of the salt's properties by introducing various nucleophiles (e.g., alkoxides, piperidine) onto the fluorinated aromatic ring. This tunability affects the electronic density, Lewis basicity, and ultimately the electrochemical and chemical stability of the resulting salt.

Structure-property relationship studies, combining experimental measurements and density functional theory (DFT) calculations, have been conducted to assess the performance of FAST salts. A key finding is that the electrochemical oxidative stability and the chemical stability are often inversely correlated as the number of fluorine atoms on the aromatic ring is varied. nih.gov Several FAST salts have demonstrated promising properties, including high electrochemical oxidative stability (up to 4.0 V vs. Li/Li+), minimal chemical degradation, and good ionic conductivity, positioning them as viable replacements for TFSI in various energy storage applications. nih.gov

Emerging SF₅-Containing Building Blocks and Related Moieties

The pentafluorosulfanyl (SF₅) group is increasingly recognized as a "super-trifluoromethyl group" in materials science and medicinal chemistry due to its unique combination of properties. It possesses high electronegativity (greater than CF₃), significant thermal and chemical stability, and a larger volume, which can be used to modulate steric interactions. Despite its high electronegativity, the SF₅ group can also increase the lipophilicity of a molecule.

The development of new synthetic methodologies has been crucial for the expanded use of SF₅-containing compounds. Historically, the introduction of the SF₅ group required harsh reaction conditions, limiting its application. Recent advances have focused on creating versatile SF₅-containing building blocks, which can be incorporated into larger molecules using standard synthetic transformations. These building blocks, such as SF₅-aromatics, provide chemists with more accessible routes to novel compounds. The ongoing research in this field aims to develop even more straightforward synthetic methods and to further explore the unique effects of the SF₅ moiety in various applications.

Table 3: Properties of the Pentafluorosulfanyl (SF₅) Group

| Property | Description | Reference |

|---|---|---|

| Electronegativity | Highly electron-withdrawing, more so than the trifluoromethyl (CF₃) group. | |

| Stability | Strong S-F bonds confer high thermal and chemical resistance. | |

| Size/Volume | Sterically larger than a CF₃ group and slightly smaller than a tert-butyl group. | |

| Lipophilicity | Can increase the lipophilicity of a parent molecule, enhancing membrane permeability. |

| Synthetic Access | Historically challenging, but now more accessible through the use of SF₅-containing building blocks. | |

Future Prospects and Research Directions

Innovation in Catalyst Design for Pentafluorobenzenesulfonyl Fluoride (B91410) Transformations

The development of novel and efficient catalytic systems is paramount to unlocking the full synthetic potential of pentafluorobenzenesulfonyl fluoride. Future research in this area is expected to focus on several key strategies. Early catalytic approaches centered on the activation of the sulfur center in sulfonyl fluorides for nucleophilic addition, utilizing nitrogen and phosphorus bases as catalysts. nih.gov The underlying mechanism involves the reversible addition of the base catalyst to the sulfur(VI) fluoride, creating an activated species. nih.gov

Metal-catalyzed methods are also a significant area of interest. For instance, the reaction of pentafluorobenzenesulfonyl chloride with benzene (B151609) and thiophene (B33073) derivatives to form perfluorophenylated compounds is facilitated by a ruthenium (II) catalyst. sigmaaldrich.com Further exploration of transition metal catalysts, including nickel, palladium, and copper, is anticipated to yield more selective and efficient transformations. sigmaaldrich.commdpi.comresearchgate.net Nickel complexes with bidentate phosphine (B1218219) ligands, for example, have proven effective in the defluorocoupling of N-heterocyclic aryl fluorides. mdpi.com The development of catalytic systems for the activation of the inert C-F bonds on the pentafluorophenyl ring is a particularly challenging yet rewarding frontier. mdpi.comresearchgate.net

Emerging catalytic strategies such as photoredox and electrocatalysis are also being explored for the synthesis of sulfonyl fluorides and are expected to be applied to transformations of this compound. sigmaaldrich.com For instance, a copper-catalyzed fluorosulfurylation of aryl diazonium salts proceeds via a radical mechanism initiated by the reduction of a Cu(II) species. nih.gov These methods offer mild reaction conditions and alternative reactivity pathways, potentially enabling transformations that are difficult to achieve with traditional thermal methods.

Organocatalysis also presents a promising avenue. The use of base catalysis, such as with 4-(dimethylamino)pyridine (DMAP), has been an early strategy for sulfonyl fluoride activation. nih.gov Future work may involve the design of more sophisticated organocatalysts that can achieve higher levels of stereocontrol and efficiency in reactions involving this compound.

Exploration of Novel Reaction Pathways and Mechanisms

The exploration of new reaction pathways involving this compound is a fertile ground for chemical innovation. A significant area of development is the use of this compound in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions that leverage the unique reactivity of the sulfonyl fluoride group. nih.govsigmaaldrich.com This "connective" chemistry is expected to be widely used in chemical synthesis, materials science, and chemical biology. nih.gov

Research into the fundamental reaction mechanisms will be crucial. For example, understanding the intricacies of nucleophilic aromatic substitution on the highly electron-deficient pentafluorophenyl ring can lead to the development of new C-C and C-heteroatom bond-forming reactions. The displacement of fluoride ions from the aromatic ring by various nucleophiles under different catalytic conditions is a key area of investigation. rsc.org

Furthermore, the development of reactions that proceed via radical intermediates is a promising direction. The electrochemical oxidation of thiols in the presence of potassium fluoride to form sulfonyl fluorides proceeds through a radical cation intermediate. nih.gov Applying such electrochemical methods to reactions of this compound could unveil novel reactivity patterns.

The reaction of perfluoroalkylsulfonyl fluorides with amines in the presence of alkoxysilanes to yield substituted ammonium (B1175870) perfluoroalkylsulfonates highlights another potential reaction pathway. researchgate.net Investigating analogous reactions with this compound could lead to new synthetic methodologies.

Expansion of Applications in Materials Science and Chemical Biology

The unique properties of the pentafluorophenylsulfonyl group make it an attractive building block for advanced materials and sophisticated biological probes.

In materials science , the incorporation of this compound into polymers can impart desirable properties such as high thermal stability, chemical resistance, and specific surface characteristics. For instance, the photopolymerization of polyfluoroalkyl epoxides containing sulfonyl fluoride groups with other epoxides can create highly crosslinked glassy films. pdx.edu These films exhibit significant surface enrichment with sulfonyl fluoride groups, even when the fluorinated monomer is a minor component of the bulk mixture. pdx.edu This holds promise for creating specialized surfaces with tailored properties. Future research could focus on developing new monomers derived from this compound for the synthesis of high-performance polymers for applications in aerospace, electronics, and coatings. The modification of existing polymer surfaces, such as polyvinylidene fluoride (PVDF), through grafting techniques with monomers containing the pentafluorobenzenesulfonyl moiety could also lead to materials with enhanced performance characteristics. nih.gov

In chemical biology , sulfonyl fluorides are recognized as valuable tools due to their stability and specific reactivity towards certain amino acid residues in proteins. nih.gov this compound and its derivatives can be employed as electrophoric derivatizing reagents for the analysis of biomolecules like tyrosyl peptides. acs.orgnih.gov The development of new chemical probes based on the pentafluorobenzenesulfonyl scaffold is an active area of research. These probes can be used for activity-based protein profiling, target identification, and the study of protein-protein interactions. The highly fluorinated ring can also serve as a useful tag for ¹⁹F NMR studies, providing a sensitive handle for monitoring biological processes.

Integration of Machine Learning and Artificial Intelligence in Perfluorinated Compound Design and Synthesis

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and synthesis of perfluorinated compounds, including derivatives of this compound.

ML models are being developed to predict key physicochemical properties of fluorinated molecules, such as lipophilicity (logD) and acidity/basicity (pKa), which are crucial for drug discovery. blackthorn.ai These models can be trained on specialized datasets of fluorinated compounds to achieve high prediction accuracy, overcoming the limitations of standard prediction methods that struggle with fluorine-containing molecules. blackthorn.ai Such tools will enable the in silico design of this compound derivatives with optimized properties for specific applications in medicine and materials science.

AI can also accelerate the discovery of new synthetic routes. By analyzing vast datasets of chemical reactions, ML algorithms can predict the outcomes of unknown reactions and suggest optimal conditions, thus reducing the need for extensive trial-and-error experimentation. This data-driven approach can be applied to the synthesis of complex molecules derived from this compound.

Furthermore, AI can be instrumental in understanding complex reaction mechanisms. By identifying hidden relationships between reaction components and outcomes, ML can provide insights that are not readily apparent from human analysis. This deeper understanding can guide the rational design of more efficient and selective catalytic systems for transformations involving this compound.

Sustainable and Scalable Manufacturing of this compound for Research Applications

The development of sustainable and scalable manufacturing processes for this compound is crucial for its widespread use in research and industry. Future efforts will likely focus on moving away from harsh reagents and energy-intensive conditions towards more environmentally benign methodologies.

Electrochemical synthesis represents a promising sustainable approach. The synthesis of sulfonyl fluorides from thiols or disulfides using potassium fluoride as the fluoride source is a mild and environmentally friendly method. nih.gov Adapting such electrochemical protocols for the production of this compound from pentafluorothiophenol (B1630374) or its disulfide could offer a greener alternative to traditional methods.

The development of catalytic processes for the synthesis of the precursor, pentafluorobenzenesulfonyl chloride, is also a key area. Efficient catalytic methods for the transformation of pentafluorobenzene (B134492) into the sulfonyl chloride would reduce waste and improve atom economy.

Process intensification, including the use of flow chemistry, can also contribute to more sustainable and scalable production. Continuous flow reactors offer better control over reaction parameters, improved safety, and the potential for higher yields and purity compared to batch processes. The implementation of flow chemistry for the synthesis of this compound and its derivatives would be a significant step towards more efficient and scalable manufacturing.

常见问题

Q. What are the primary synthetic routes for preparing pentafluorobenzenesulfonyl fluoride, and how can its purity be validated?